REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:20]([CH3:23])([CH3:22])[CH3:21])=[C:8]([NH:10][C:11](=[O:19])[CH2:12][N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:9]=1)([O-])=O>CCO.O1CCOCC1>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:20]([CH3:23])([CH3:22])[CH3:21])=[C:8]([NH:10][C:11](=[O:19])[CH2:12][N:13]2[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]2)[CH:9]=1
|
Name
|
N-(5-Nitro-2-tert-butylpheny)-2-piperidin-1-yl-acetamide
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=C(C1)NC(CN1CCCCC1)=O)C(C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was degassed under vacuum
|
Type
|
ADDITION
|
Details
|
A catalytic amount of 5% Pd/C was added (as a slurry in EtOH)
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed again
|
Type
|
ADDITION
|
Details
|
the reaction vessel was charged with H2 gas (balloon)
|
Type
|
STIRRING
|
Details
|
stirred overnight at RT
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through Celite® with MeOH
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The recovered material was eluted through a column of silica gel with a 5 to 40% (90:10:1 CH2Cl2:MeOH:NH4OH(aq)) to CH2Cl2 linear gradient
|
Type
|
CUSTOM
|
Details
|
giving a brown foamy solid
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=CC(=C(C1)NC(CN1CCCCC1)=O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |